molecular formula C19H14F3N5OS B1223941 N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B1223941
M. Wt: 417.4 g/mol
InChI Key: ITAXYYNQZUTCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a member of triazolopyrimidines.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Gomha, Muhammad, and Edrees (2017) investigated a structurally similar compound, focusing on its synthesis and in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. The results indicated high potency compared to standard antitumor drugs like Cisplatin.

Metal-Free Synthesis Approach

Zheng et al. (2014) explored the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyrimidines from N-(pyridin-2-yl)benzimidamides via a metal-free oxidative N-N bond formation method (Zheng et al., 2014). This novel strategy features short reaction times and high yields.

Tuberculostatic Activity

Research by Titova et al. (2019) highlighted the synthesis of structural analogs of this compound for evaluating tuberculostatic activity, analyzing structure-activity relations.

Novel Transformations for Synthesis

Pokhodylo et al. (2010) studied novel transformations in the synthesis of related compounds, focusing on thienopyrimidine synthesis (Pokhodylo et al., 2010). The research explored various reactions for creating new ring systems and synthesizing derivatives.

Antimicrobial Agents

Mabkhot et al. (2016) synthesized several new derivatives incorporating a thiophene moiety, demonstrating significant antibacterial and antifungal activities (Mabkhot et al., 2016).

Facile Synthesis Route

Soleimany et al. (2015) developed a new facile route for synthesizing related derivatives, offering high yield and simplicity in the synthesis process (Soleimany et al., 2015).

Insecticidal Agents

Soliman et al. (2020) evaluated the biochemical impacts and insecticidal potential of sulfonamide thiazole derivatives, showing significant effectiveness against certain pests (Soliman et al., 2020).

Ultrasonic Irradiation in Synthesis

Frizzo et al. (2014) utilized ultrasonic irradiation in the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines, highlighting the advantages of this methodology (Frizzo et al., 2014).

Microwave-Assisted Synthesis

Shaaban (2008) explored the microwave-assisted synthesis of heterocycles incorporating a trifluoromethyl moiety, emphasizing the efficiency of this approach (Shaaban, 2008).

properties

Product Name

N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C19H14F3N5OS

Molecular Weight

417.4 g/mol

IUPAC Name

N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H14F3N5OS/c20-19(21,22)15-11-13(14-7-4-10-29-14)24-18-25-16(26-27(15)18)17(28)23-9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,23,28)

InChI Key

ITAXYYNQZUTCNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.